molecular formula C13H11IN2O5S B4188104 3-iodo-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide

3-iodo-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B4188104
M. Wt: 434.21 g/mol
InChI Key: KNWOCHMXTDFGOA-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide is an organic compound with a complex structure that includes iodine, methoxy, nitrophenyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide typically involves multiple steps, including the introduction of the iodine and nitro groups, as well as the formation of the sulfonamide linkage. Common synthetic routes may involve:

    Iodination: Introduction of the iodine atom to the benzene ring.

    Nitration: Addition of the nitro group to the phenyl ring.

    Methoxylation: Introduction of the methoxy group.

    Sulfonamidation: Formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of 3-amino-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide.

    Oxidation: Formation of 3-iodo-4-formyl-N-(3-nitrophenyl)benzenesulfonamide.

Scientific Research Applications

3-iodo-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-4-methoxy-N-(3-nitrophenyl)benzamide
  • 3-iodo-4-methoxy-N-(3-nitrophenyl)carbamothioylbenzamide

Uniqueness

3-iodo-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-iodo-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O5S/c1-21-13-6-5-11(8-12(13)14)22(19,20)15-9-3-2-4-10(7-9)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWOCHMXTDFGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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